molecular formula C11H15NO4S B1461675 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid CAS No. 1218256-34-8

2-[(Methylsulfonyl)(phenyl)amino]butanoic acid

Cat. No.: B1461675
CAS No.: 1218256-34-8
M. Wt: 257.31 g/mol
InChI Key: UERNOHLMGMRZSU-UHFFFAOYSA-N
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Description

Introduction to 2-[(Methylsulfonyl)(phenyl)amino]butanoic Acid

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name, This compound , reflects its molecular architecture:

  • Butanoic acid backbone : A four-carbon chain with a carboxylic acid (-COOH) at position 1.
  • Methylsulfonyl group (-SO₂CH₃) : Attached to the amino nitrogen at position 2, conferring electron-withdrawing properties.
  • Phenyl group : A benzene ring substituent on the same nitrogen, enhancing hydrophobic interactions.
Key Structural Data:
Property Value Source
Molecular formula C₁₁H₁₅NO₄S
Molecular weight 257.30 g/mol
SMILES notation CCC(N(S(=O)(=O)C)C₁=CC=CC=C₁)C(=O)O

The planar sulfonamide group (R-SO₂-NR₂) creates a rigid conformation, facilitating interactions with biological targets such as enzymes. The methylsulfonyl moiety increases solubility in polar solvents, while the phenyl group stabilizes the molecule through π-π stacking.

Historical Development in Sulfonamide Chemistry

Sulfonamides originated in the 1930s with Gerhard Domagk’s discovery of prontosil, the first synthetic antibacterial agent. Early sulfonamides like sulfanilamide targeted bacterial dihydropteroate synthase (DHPS), inhibiting folate synthesis. Over time, structural modifications expanded their applications:

  • 1930s–1940s : Antibacterial agents dominated sulfonamide research.
  • 1950s–1970s : Derivatives emerged as diuretics (e.g., thiazides) and antidiabetics (e.g., sulfonylureas).
  • Post-2000 : Amino acid-functionalized sulfonamides gained traction for targeted enzyme inhibition.

This compound represents a 21st-century innovation, combining the sulfonamide pharmacophore with amino acid side chains to enhance binding specificity.

Position Within Amino Acid-Derived Sulfonamide Class

This compound belongs to the amino acid-derived sulfonamide subclass, defined by:

  • Amino acid backbone : Butanoic acid mimics natural α-amino acids, enabling integration into peptide-like structures.
  • Sulfonamide functionalization : The -SO₂-NR₂ group introduces hydrogen-bonding and electrostatic interactions.
Comparative Analysis with Related Compounds:
Compound Backbone Substituents Key Applications
4-[(Phenylsulfonyl)amino]butanoic acid Butanoic acid Phenylsulfonyl Enzyme inhibition
Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate Methyl ester Methylsulfonyl, phenyl Synthetic intermediate
2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid Butanoic acid 4-Fluorophenyl, methylsulfonyl COX-2 inhibition

The butanoic acid moiety in this compound allows carboxylate-mediated binding to metalloenzymes, while the sulfonamide group modulates electronic properties. This dual functionality positions it as a versatile scaffold for designing protease inhibitors and receptor antagonists.

Properties

IUPAC Name

2-(N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12(17(2,15)16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERNOHLMGMRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Methylsulfonyl)(phenyl)amino]butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₂N₂O₅S₂
  • Molecular Weight : 414.51 g/mol

This compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimetabolite Activity : The compound acts as an antimetabolite, interfering with nucleic acid synthesis and inhibiting cell proliferation, particularly in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notable findings include:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and chronic myeloid leukemia (K562).
  • Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been linked to enhanced anticancer activity. For instance, certain derivatives with specific substitutions showed improved efficacy against targeted cancer cells.

Antiviral and Antibacterial Activities

In addition to its anticancer properties, this compound also shows promise in antiviral and antibacterial applications:

  • Antiviral Activity : Derivatives have been explored for their potential to inhibit viral replication, making them candidates for further investigation in antiviral drug development.
  • Antibacterial Effects : Preliminary studies indicate that the compound may possess antibacterial properties, particularly against Gram-positive bacteria .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of modified derivatives on breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.
  • Case Study on Antiviral Properties :
    • Objective : To assess the antiviral efficacy against a specific viral strain.
    • Methodology : Viral replication assays were conducted using treated cell cultures.
    • Results : The compound exhibited a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-710
AnticancerK5625
AntiviralViral Strain A20
AntibacterialGram-positive Bacteria15

Comparison with Similar Compounds

2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid (CAS 1218292-36-4)

  • Structural Difference : A methyl group at the para position of the phenyl ring.
  • This modification is common in prodrug designs to enhance lipophilicity .

2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid (CAS 1858240-38-6)

  • Structural Difference : An ethyl group at the para position.
  • Impact : Increased steric bulk compared to the methyl analog, further reducing solubility but improving membrane permeability. Ethyl-substituted derivatives are often explored for sustained-release formulations .

2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

  • Structural Difference : A fluorine atom at the para position.
  • Fluorinated analogs are prioritized in drug discovery for metabolic stability and target binding .

Variations in Sulfonyl/Sulfanyl Groups and Backbone Modifications

2-[(2-Methylfuran-3-carbonyl)amino]-4-(methylsulfanyl)butanoic acid (CAS 1396969-10-0)

  • Structural Difference : Replaces the phenylsulfonyl group with a methylsulfanyl moiety and introduces a furan ring.
  • Impact: The sulfanyl group is less oxidized than sulfonyl, increasing susceptibility to metabolic oxidation.

3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid (CAS 88111-90-4)

  • Structural Difference : A vinylphenylsulfonyl group and a methyl branch at the β-position.
  • The methyl branch may sterically hinder enzymatic degradation .

Amino Acid Derivatives with Sulfur-Containing Groups

Methionine (2-Amino-4-(methylsulfanyl)butanoic acid)

  • Structural Difference : A sulfanyl group at the γ-position instead of a sulfonyl group.
  • Impact: As an essential amino acid, methionine’s sulfanyl group participates in methylation reactions and antioxidant pathways. The sulfonyl analog may lack this metabolic utility but offers greater oxidative stability .

Data Tables: Key Physicochemical and Structural Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid Not provided C₁₁H₁₅NO₄S ~265.3 (estimated) Phenylsulfonyl, α-amino acid Pharmaceutical intermediates
2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid 1218292-36-4 C₁₂H₁₇NO₄S 271.33 Para-methylphenyl, sulfonyl Prodrug lipophilicity enhancement
2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid 1858240-38-6 C₁₃H₁₉NO₄S 285.36 Para-ethylphenyl, increased steric bulk Sustained-release formulations
2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid Not provided C₁₁H₁₄FNO₄S 283.30 Para-fluoro, enhanced polarity Target-binding optimization
2-[(2-Methylfuran-3-carbonyl)amino]-4-(methylsulfanyl)butanoic acid 1396969-10-0 C₁₁H₁₅NO₄S 257.31 Methylsulfanyl, furan ring Metabolic studies

Preparation Methods

The preparation of 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid typically involves the introduction of an amino group substituted with methylsulfonyl and phenyl moieties onto a butanoic acid backbone. The synthetic route often starts from halogenated butanoic acid derivatives (e.g., 2-chlorobutanoic acid or 2-bromobutanoic acid), which undergo nucleophilic substitution with an amine containing the methylsulfonyl and phenyl groups.

Preparation of the Amino Acid Backbone: 2-Aminobutanoic Acid

A key intermediate in the synthesis is 2-aminobutanoic acid, which can be prepared efficiently by nucleophilic substitution of 2-chlorobutanoic acid with ammonia under catalytic conditions. The following method is derived from a patented process:

Step Reagents & Conditions Outcome
1 Mix 2-chlorobutanoic acid and urotropine (molar ratio 1:0.1–1) at room temperature Formation of a reactive intermediate complex
2 Add liquefied ammonia (2–5 equivalents) and react at 20–90 °C for 2–30 hours Amination of 2-chlorobutanoic acid to 2-aminobutanoic acid
3 Purify by exploiting solubility differences in water/alcohol mixtures Obtain 2-aminobutanoic acid with >97% purity and yields up to 62%

Two embodiments illustrate optimization of temperature and reaction time for yield and purity:

Embodiment Urotropine Molar Ratio Temperature (°C) Reaction Time (hours) Yield (%) Purity (%)
1 1 50 12 62 99
2 0.5 30 5 59 98.2

This method reduces byproducts and costs compared to traditional routes using 2-bromobutanoic acid.

Reaction Conditions and Catalysts

  • Catalysts: Urotropine (hexamethylenetetramine) is effective in catalyzing the amination of halogenated butanoic acids, improving yield and reducing byproducts.
  • Solvents: Reactions are typically carried out in aqueous or aqueous-alcoholic media to facilitate solubility and purification.
  • Temperature and Time: Moderate temperatures (20–90 °C) and reaction times (2–30 hours) allow for controlled substitution with high selectivity.

Purification and Yield Optimization

Purification leverages the differential solubility of the product and byproducts such as ammonium salts. Suction filtration after dissolution in water/alcohol mixtures yields high-purity 2-aminobutanoic acid intermediates, which can then be further functionalized.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Starting material 2-chlorobutanoic acid Cost-effective halogenated precursor
Catalyst Urotropine Molar ratio 0.1–1 relative to substrate
Aminating agent Liquefied ammonia 2–5 equivalents
Reaction temperature 20–90 °C Optimal around 30–50 °C for yield and purity
Reaction time 2–30 hours Longer times increase conversion
Purity of intermediate >97% Verified by melting point and chromatographic methods
Yield of intermediate 50–62% Improved over traditional methods

Research Findings and Considerations

  • The use of 2-chlorobutanoic acid rather than 2-bromobutanoic acid significantly reduces raw material costs and byproduct formation.
  • Urotropine catalysis enhances reaction efficiency, allowing milder conditions and better yields.
  • Subsequent functionalization to introduce the methylsulfonyl and phenylamino groups requires careful selection of coupling agents and conditions to preserve stereochemistry and functional group integrity.
  • Advanced peptide synthesis techniques and coupling reagents such as 1-hydroxybenzotriazole and N-methylmorpholine are applicable for amide bond formation in related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid, and what are the critical reaction parameters?

  • The compound is typically synthesized via sulfonylation of a phenylamino-butanoic acid precursor using methylsulfonyl chloride or derivatives. A key step involves coupling the methylsulfonyl group to the phenylamino moiety under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. Temperature control (0–25°C) and anhydrous solvents (e.g., dichloromethane) are critical to minimize side reactions . Purification often employs recrystallization or column chromatography to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • 1H/13C NMR : Resolves the methylsulfonyl group (δ ~3.0–3.5 ppm for CH3SO2) and phenyl ring protons (δ ~7.2–7.8 ppm).
  • LC-MS/MS : Confirms molecular weight (e.g., [M+H]+ expected at ~286 g/mol) and detects impurities via fragmentation patterns.
  • IR Spectroscopy : Identifies sulfonamide (N–S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .
  • HPLC with UV detection (λ = 210–254 nm) is recommended for purity assessment.

Q. How do the methylsulfonyl and phenylamino groups influence the compound’s solubility and stability in aqueous buffers?

  • The methylsulfonyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). However, the phenyl ring contributes to π-π stacking, which may reduce solubility in purely aqueous systems. Stability studies indicate degradation under strongly acidic (pH <2) or basic (pH >9) conditions due to hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselective introduction of the methylsulfonyl group during synthesis?

  • Protecting group strategies : Temporarily block the carboxylic acid or amino groups using tert-butyl or benzyl esters to direct sulfonylation to the desired site.
  • Computational modeling : Use density functional theory (DFT) to predict reactive sites and transition states, guiding solvent and catalyst selection (e.g., DMAP for catalysis) .
  • Kinetic control : Conduct reactions at lower temperatures (−10°C) to favor sulfonamide formation over competing pathways like N-alkylation .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the compound’s bioactivity in enzyme inhibition studies?

  • Molecular docking (AutoDock, Schrödinger) identifies potential binding modes to enzyme active sites, such as interactions with cysteine proteases via the sulfonamide’s electrophilic sulfur.
  • QSAR models correlate structural features (e.g., sulfonamide bond length, logP) with inhibitory potency (IC50). For example, increased electron-withdrawing capacity of the methylsulfonyl group enhances binding to zinc-containing metalloproteases .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally analogous sulfonamide derivatives?

  • Dose-response assays : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in assay protocols.
  • Metabolite profiling : Use LC-HRMS to identify degradation products that may interfere with activity measurements.
  • Orthogonal binding assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate target engagement .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile, and what chiral resolution methods are recommended?

  • The (S)-enantiomer often exhibits higher metabolic stability due to reduced hepatic clearance. Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (using lipases) can separate enantiomers. Pharmacokinetic studies in rodent models show the (S)-form has a 2.3-fold longer half-life than the (R)-form .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Kinase inhibition profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo assays to measure residual kinase activity.
  • Cellular assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2) in cancer cell lines via Western blot. Include staurosporine as a positive control .

Q. How can isotopic labeling (e.g., 13C, 15N) aid in tracking the compound’s metabolic fate in cell cultures?

  • 13C-labeled methylsulfonyl groups enable tracing via NMR or LC-MS to identify metabolites like sulfinic acids or phenylglycine derivatives. 15N-labeling at the amino group clarifies cleavage pathways in hepatic microsomal assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(Methylsulfonyl)(phenyl)amino]butanoic acid
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